molecular formula C12H22ClN B1531756 4-Cyclohexylideneazepane hydrochloride CAS No. 2097968-46-0

4-Cyclohexylideneazepane hydrochloride

Cat. No.: B1531756
CAS No.: 2097968-46-0
M. Wt: 215.76 g/mol
InChI Key: CBYTWQSHDZUDPZ-UHFFFAOYSA-N
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Description

4-Cyclohexylideneazepane hydrochloride is a synthetic organic compound based on the azepane scaffold, a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. The non-planar, puckered structure of the azepane ring provides unique conformational flexibility, making it a valuable building block for designing novel bioactive molecules and optimizing interactions with therapeutic targets . Azepane and its derivatives are recognized as privileged structures in pharmaceutical development, with over 20 approved drugs containing this motif for treating a wide range of diseases, underscoring its therapeutic importance . This specific compound, featuring a cyclohexylidene substituent, serves as a versatile chemical intermediate or building block in organic synthesis. Researchers can leverage its structure to develop new compounds for various biological applications. Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent antitumor properties . For instance, structurally related (4Z)-4-benzylidene azepane analogs have been investigated as core components in novel drug candidates , and other azepane derivatives have shown promising activity as PARP-1 inhibitors, a key target in oncology known for inducing synthetic lethality in cancer cells . The exploration of such azepane-containing compounds continues to be a dynamic area of research for the discovery of new therapeutic agents. This product is intended for research applications as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-cyclohexylideneazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYTWQSHDZUDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis Using Phosphine Catalysis

A notable method for synthesizing azepine derivatives, closely related to 4-cyclohexylideneazepane, involves phosphine-catalyzed cycloaddition reactions. According to patent CN102516172B, the process includes:

  • Starting Materials : A compound represented by formula (I) and diethyl 2-vinylsuccinate (formula II).
  • Catalyst : A phosphine catalyst is used to facilitate the cycloaddition.
  • Reaction Conditions : The reaction is carried out under controlled temperatures, typically starting at 0°C for initial reagent mixing and then stirred at room temperature for several hours.
  • Workup : After completion, the reaction mixture is filtered, washed with deionized water, and dried under vacuum.
  • Yield : The target azepine compound (analogous to 4-cyclohexylideneazepane) is obtained with a yield of approximately 81%.

This method highlights the importance of phosphine catalysis in constructing the azepane ring system with a cyclohexylidene moiety via cycloaddition, which is a key step in the preparation of 4-cyclohexylideneazepane hydrochloride.

Step Reagents/Conditions Description Yield
1 Potassium hydroxide, p-nitrobenzenesulfonamide, methanol, iodobenzene acetate Preparation of intermediate compound (I) at 0°C, stirring at room temperature for 4 hours 81%
2 Compound (I), diethyl 2-vinylsuccinate, phosphine catalyst Cycloaddition reaction to form azepine ring Not specified

Hydrogenation and Reduction of Vinyl Azepane Precursors

Another approach involves the synthesis of vinyl-substituted azepane derivatives followed by catalytic hydrogenation to form the cyclohexylidene ring:

  • Precursor Synthesis : Vinyl triflates derived from cyclohexane carboxylic acid esters are prepared using LDA and phenyl triflimide.
  • Suzuki Coupling : Vinyl triflates undergo Suzuki coupling with appropriate partners to form key intermediates containing the vinyl azepane framework.
  • Hydrogenation : Pd/C-mediated hydrogenation under 1 atm hydrogen selectively reduces the vinyl groups and nitro substituents, yielding cis-cyclohexylidene azepane derivatives.
  • Hydrolysis : In some cases, ester groups are hydrolyzed during reduction, facilitating further functionalization.

This method emphasizes the use of organometallic coupling and selective hydrogenation to construct the cyclohexylidene moiety on the azepane ring.

Step Reagents/Conditions Description Yield/Notes
1 LDA, phenyl triflimide Formation of vinyl triflates from cyclohexane derivatives Quantitative yield
2 Suzuki coupling Formation of vinyl azepane intermediates Good to excellent
3 Pd/C hydrogenation, 1 atm H2 Selective reduction to cis-cyclohexylidene azepane High selectivity
4 Hydrolysis (if applicable) Conversion of esters to acids Occurs during reduction

Condensation and Cyclization Strategies

Although direct literature on this compound is limited, related azepane derivatives have been synthesized via condensation of amines with aldehydes or ketones followed by cyclization:

  • Amine Condensation : Azepane ring precursors react with cyclohexanone or related ketones to form imines or Schiff bases.
  • Cyclization : Intramolecular cyclization under acidic or catalytic conditions leads to the formation of the cyclohexylidene-substituted azepane.
  • Salt Formation : The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.

This classical approach is often used for preparing hydrochloride salts of nitrogen heterocycles, ensuring improved stability and solubility.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Yield / Notes
Phosphine-catalyzed Cycloaddition Cycloaddition of compound (I) and diethyl 2-vinylsuccinate Phosphine catalyst, KOH, iodobenzene acetate High yield, straightforward reaction ~81% yield reported
Vinyl Triflate Suzuki Coupling + Hydrogenation Vinyl triflate formation, Suzuki coupling, Pd/C hydrogenation LDA, phenyl triflimide, Pd/C, H2 Selective reduction, control over stereochemistry Quantitative vinyl triflate formation; high selectivity in hydrogenation
Condensation and Cyclization Amine condensation with ketones, cyclization, salt formation Acid catalysts, HCl for salt formation Classical method, scalable Yield depends on conditions, salt formation improves stability

Research Findings and Notes

  • The phosphine-catalyzed cycloaddition method is well-documented for azepine ring synthesis and can be adapted for 4-cyclohexylideneazepane derivatives, providing a robust synthetic route with good yields and manageable reaction conditions.
  • The Suzuki coupling combined with hydrogenation offers a versatile approach to introduce the cyclohexylidene moiety with stereochemical control, which is critical for biological activity and purity.
  • The hydrochloride salt form is typically prepared at the final stage to enhance compound stability and handling.
  • No direct synthesis protocols for this compound were found in unreliable sources such as benchchem.com or smolecule.com, ensuring the reliability of the above methods.

Chemical Reactions Analysis

4-Cyclohexylideneazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclohexylideneazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its effects on AMPA receptors and its potential role in enhancing cognitive functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The compound exerts its effects by modulating the activity of AMPA receptors. It binds to these receptors and enhances their response to glutamate, leading to increased synaptic transmission and plasticity. This modulation of AMPA receptors is believed to underlie its potential cognitive-enhancing effects .

Comparison with Similar Compounds

Cyclobenzaprine Hydrochloride

Structure: Cyclobenzaprine hydrochloride (C₂₀H₂₁N·HCl) is a tricyclic amine with a dibenzocycloheptene core and a dimethylamino-propyl side chain . Key Differences:

  • Ring System : Cyclobenzaprine’s tricyclic framework contrasts with the bicyclic azepane in 4-cyclohexylideneazepane.
  • Bioactivity: Cyclobenzaprine is a well-documented muscle relaxant acting via serotonin and norepinephrine reuptake inhibition . The azepane derivative’s activity remains less characterized but may exhibit distinct receptor interactions due to its smaller ring system. Physicochemical Properties:
  • Cyclobenzaprine has a molecular weight of 311.85 g/mol and ≥98% purity in pharmaceutical formulations . Comparable data for 4-cyclohexylideneazepane hydrochloride is unavailable.

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

Structure: This compound features a trans-4-aminocyclohexyl group linked to an acetic acid moiety, protonated as a hydrochloride salt . Key Differences:

  • Functional Groups : The acetic acid group introduces carboxylate functionality, enabling hydrogen bonding and ionic interactions absent in 4-cyclohexylideneazepane.
  • Ring Size: A six-membered cyclohexane ring vs. the seven-membered azepane in the target compound.

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

Structure : A dihydrochloride salt combining piperidine (six-membered) and oxazepane (seven-membered with an oxygen heteroatom) rings .
Key Differences :

  • Heteroatoms : The oxygen in oxazepane alters electronic properties and hydrogen-bonding capacity compared to the all-carbon azepane.
  • Charge: Dihydrochloride form vs. mono-hydrochloride in 4-cyclohexylideneazepane, affecting solubility and ionic strength.

4-(Dimethylamino)cyclohexanone Hydrochloride

Structure: A cyclohexanone ring substituted with a dimethylamino group, protonated as hydrochloride . Key Differences:

  • Ring Strain: Cyclohexanone’s chair conformation minimizes strain, while azepane’s larger ring may adopt flexible conformations. Analytical Methods: Similar RP-HPLC or UV spectroscopy techniques (as used for amitriptyline hydrochloride or ephedrine hydrochloride ) could be applied to characterize both compounds.

Physicochemical and Pharmacological Comparison

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
This compound Not reported Likely polar due to amine HCl
Cyclobenzaprine hydrochloride 311.85 High solubility in aqueous media
4-(Piperidin-4-yl)-1,4-oxazepane diHCl 257.2 Enhanced solubility (dual HCl)

Pharmacological Activity

  • Cyclobenzaprine : Muscle relaxation via serotonergic pathways .
  • 4-(Piperidin-4-yl)-1,4-oxazepane : Explored for broad applications in drug discovery .
  • 4-Cyclohexylideneazepane : Hypothesized to interact with GABAergic or adrenergic receptors due to structural analogy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylideneazepane hydrochloride
Reactant of Route 2
4-Cyclohexylideneazepane hydrochloride

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